molecular formula C15H14ClN3OS B4690490 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B4690490
M. Wt: 319.8 g/mol
InChI Key: XCAXJNFQJXDWHL-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and an N-(2-methoxyethyl)amine group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a 4-chlorophenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.

    Attachment of the N-(2-methoxyethyl)amine Group: This step typically involves the reaction of the intermediate with 2-methoxyethylamine under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. These include anti-inflammatory, anticancer, and antimicrobial activities. The compound’s ability to modulate specific biological pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine: Lacks the N-(2-methoxyethyl) group, which may affect its biological activity and solubility.

    5-(4-bromophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine: Substitution of chlorine with bromine can lead to differences in reactivity and biological effects.

    5-(4-chlorophenyl)-N-(2-ethoxyethyl)thieno[2,3-d]pyrimidin-4-amine: The ethoxy group may alter the compound’s pharmacokinetic properties compared to the methoxy group.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-methoxyethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-20-7-6-17-14-13-12(8-21-15(13)19-9-18-14)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXJNFQJXDWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C(=CSC2=NC=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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